Manganese desferioxamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

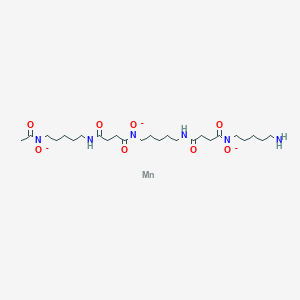

Manganese desferioxamine, also known as this compound, is a useful research compound. Its molecular formula is C25H45MnN6O8-3 and its molecular weight is 612.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Neuroprotection Against Manganese Toxicity

Manganese is essential for various biological functions but can induce neurotoxicity when present in excess. MnDFO has been studied for its protective effects against manganese-induced oxidative stress in neuronal cell lines.

- Case Study : A study on PC12 cells demonstrated that desferrioxamine effectively reduced manganese-induced cell death and promoted neuronal differentiation. The presence of MnDFO significantly decreased oxidative stress markers, suggesting its role as a neuroprotective agent against manganese toxicity .

- Mechanism : The mechanism involves the chelation of excess manganese, thereby reducing its availability to induce oxidative damage. This is particularly relevant in conditions like manganism, where chronic exposure leads to neurodegenerative symptoms similar to Parkinson's disease .

Oxidative Stress Modulation

MnDFO has been shown to modulate oxidative stress levels in various biological systems.

- Research Findings : In a study involving soybean plants exposed to ozone and acid rain, MnDFO was found to mitigate oxidative stress by enhancing antioxidant enzyme activities. This suggests that MnDFO could be beneficial in agricultural applications where oxidative damage from environmental stressors is a concern .

- Implications : These findings highlight the potential of MnDFO not only in medical applications but also in improving plant resilience to environmental stresses.

Sorption Studies for Environmental Remediation

The ability of MnDFO to bind with heavy metals has implications for environmental remediation.

- Study Overview : Research investigating the sorption behavior of desferrioxamine B on pyrolusite (β-MnO₂) indicated that MnDFO could effectively bind uranium ions (U(VI)), facilitating their removal from contaminated water sources. This process occurs through ligand-like mechanisms where the hydroxamate groups of DFO coordinate with metal ions .

- Environmental Impact : The use of MnDFO in this context could provide a novel approach to treating water contaminated with heavy metals, showcasing its versatility beyond biological applications.

Tissue Regeneration and Wound Healing

Desferrioxamine has been explored for its role in tissue regeneration and wound healing processes.

- Clinical Applications : Studies have shown that DFO enhances angiogenesis and reduces inflammation, promoting healing in chronic wounds such as diabetic ulcers and burn injuries . The accumulation of hypoxia-inducible factor 1-alpha (HIF-1α) due to DFO treatment plays a crucial role in these regenerative processes.

- Case Study : In diabetic rat models, DFO treatment accelerated wound healing by promoting endothelial tube formation and cell migration, indicating its potential as a therapeutic agent in regenerative medicine .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of MnDFO is essential for optimizing its therapeutic use.

- Transport Mechanisms : Research indicates that specific transporters involved in manganese absorption also play roles in the distribution and bioavailability of MnDFO. For instance, studies have suggested that divalent metal transporter 1 (DMT1) may influence the intestinal uptake of manganese when complexed with desferrioxamine .

- Implications for Therapy : Insights into these transport mechanisms can guide the development of formulations that enhance the efficacy of MnDFO in clinical settings.

Summary Table of Applications

属性

CAS 编号 |

125892-49-1 |

|---|---|

分子式 |

C25H45MnN6O8-3 |

分子量 |

612.6 g/mol |

IUPAC 名称 |

N-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentyl]-N'-(5-aminopentyl)-N'-oxidobutanediamide;manganese |

InChI |

InChI=1S/C25H45N6O8.Mn/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;/h2-20,26H2,1H3,(H,27,33)(H,28,34);/q-3; |

InChI 键 |

WAFWWLWTBYOLHW-UHFFFAOYSA-N |

SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)[O-])[O-])[O-].[Mn] |

规范 SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)[O-])[O-])[O-].[Mn] |

同义词 |

manganese desferioxamine manganese desferrioxamine manganese-desferrioxamine complex Mn(III) desferrioxamine B complex MnDF |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。